molecular formula C19H19N5O6S B2918973 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 1040645-85-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2918973
CAS RN: 1040645-85-9
M. Wt: 445.45
InChI Key: FJNUBZIKPNZDNG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O6S and its molecular weight is 445.45. The purity is usually 95%.
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Scientific Research Applications

  • Antitumor Agents Synthesis : Taylor and Patel (1992) synthesized several pyrazolo[3,4-d]pyrimidine analogues, including ones structurally similar to the compound , demonstrating in vitro cell growth inhibitory activity in certain cases (Taylor & Patel, 1992).

  • Peripheral Benzodiazepine Receptor Study : Fookes et al. (2008) explored the synthesis and biological evaluation of substituted pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET), which relates to neurodegenerative disorders (Fookes et al., 2008).

  • Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, exhibiting insecticidal and antimicrobial activities, showing the potential application of this class of compounds in pest control and infection treatment (Deohate & Palaspagar, 2020).

  • Anticancer Agents Design : Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which are structurally similar to the compound , showing notable cancer cell growth inhibition in certain cancer cell lines (Al-Sanea et al., 2020).

  • Human A2B Adenosine Receptor Antagonist : Baraldi et al. (2004) synthesized MRE 2029-F20, a compound structurally related to the compound , as a selective antagonist ligand for A2B adenosine receptors, highlighting potential implications in pharmacological research (Baraldi et al., 2004).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O6S/c25-17(20-6-12-1-2-15-16(5-12)30-11-29-15)8-23-10-21-18-14(19(23)26)7-22-24(18)13-3-4-31(27,28)9-13/h1-2,5,7,10,13H,3-4,6,8-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNUBZIKPNZDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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